molecular formula C24H32N6O5 B1631478 Segetalin B

Segetalin B

Cat. No.: B1631478
M. Wt: 484.5 g/mol
InChI Key: VBQDUSUKSGAFMN-OACKDKIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Segetalin B, a natural product from Vaccaria segetalis, has been identified to possess estrogen-like activity . This suggests that the primary target of this compound is the estrogen receptor, which plays a crucial role in numerous physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics .

Mode of Action

The interaction of this compound with its target, the estrogen receptor, results in a series of changes within the cell. The binding of this compound to the estrogen receptor can trigger a conformational change in the receptor, allowing it to act as a transcription factor and regulate the expression of specific genes . This interaction can lead to various downstream effects depending on the specific cellular context .

Biochemical Pathways

The binding of this compound to the estrogen receptor can influence several biochemical pathways. For instance, it can affect the signaling pathways associated with cell growth and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the estrogen receptor. By binding to this receptor, this compound can influence the expression of specific genes, leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the binding of this compound to the estrogen receptor and thus influence its action .

Biochemical Analysis

Biochemical Properties

Segetalin B interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of RiPP cyclic peptides in plants . The plant enzyme PCY1 plays a crucial role in the macrocyclization of this compound . This process demonstrates how the PCY1 S9A protease fold has been adapted for transamidation, rather than hydrolysis, of acyl-enzyme intermediates to yield cyclic products .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been demonstrated to have an estrogen-like activity . In ovariectomized (OVX) rats, this compound treatment significantly decreased bone loss, inhibited calcium and phosphorus loss, elevated ALP activity, upregulated Runx2, Osterix, and SIRT1, and downregulated NICD and Hes1 .

Molecular Mechanism

The molecular mechanism of this compound involves the precursor gene (prePhHB) of this compound in Pseudostellaria heterophylla . The prePhHB-encoded precursor peptide can enzymatically synthesize this compound . This suggests that this compound is ribosomally synthesized and posttranslationally modified peptide (RiPP) derived from the precursor gene prePhHB-encoded precursor peptide .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully determined. It is known that this compound is supplied as a powder with a purity (by HPLC) of ≥ 98% . Its storage conditions are: Powder: -20°C 3 years; 4°C 2 years. In solvent: -80°C 3 months; -20°C 2 weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ovariectomized (OVX) rats, this compound treatment significantly decreased bone loss, inhibited calcium and phosphorus loss, elevated ALP activity, upregulated Runx2, Osterix, and SIRT1, and downregulated NICD and Hes1

Metabolic Pathways

It is known that this compound is involved in the biosynthesis of RiPP cyclic peptides in plants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully determined. It is known that the plant enzyme PCY1 plays a crucial role in the macrocyclization of this compound , suggesting that this enzyme may also play a role in the transport and distribution of this compound.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are yet to be fully determined. It is known that this compound is ribosomally synthesized and posttranslationally modified peptide (RiPP) derived from the precursor gene prePhHB-encoded precursor peptide , suggesting that it may be localized to the ribosome.

Preparation Methods

Synthetic Routes and Reaction Conditions: Segetalin B can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. The key steps include the coupling of protected amino acids, followed by cyclization to form the cyclic structure .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the seeds of Vaccaria segetalis. The seeds are processed to isolate the cyclic peptides, which are then purified using chromatographic techniques. The extraction process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Segetalin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogs of this compound. These products can exhibit different biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Segetalin B has been extensively studied for its scientific research applications, including:

Comparison with Similar Compounds

Segetalin B is part of a family of cyclic peptides known as Caryophyllaceae-type cyclopeptides. Similar compounds include:

Uniqueness: this compound is unique due to its specific amino acid sequence and its potent estrogen-like activity. Its ability to bind to estrogen receptors and induce specific cellular responses sets it apart from other cyclic peptides .

Properties

IUPAC Name

(3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)/t13-,14-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQDUSUKSGAFMN-OACKDKIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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